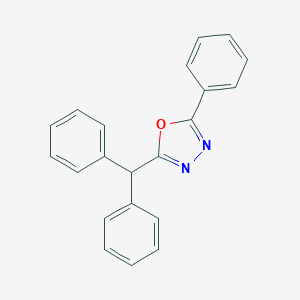
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. BPO is a derivative of oxadiazole, which is a class of organic compounds that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. BPO has been extensively studied for its potential use as a drug molecule, due to its unique chemical structure and biological activity.
作用机制
The mechanism of action of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects in the body. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to have anticancer properties, which can help to inhibit the growth of cancer cells. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to have antimicrobial properties, which can help to inhibit the growth of various microorganisms.
实验室实验的优点和局限性
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has several advantages for use in lab experiments. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is readily available, relatively inexpensive, and easy to synthesize. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole in lab experiments. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has limited solubility in water, which can make it difficult to use in aqueous-based experiments. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is also relatively toxic, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole. One area of research is the development of new synthetic methods for 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, the potential use of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes, is an area of active research.
合成方法
The synthesis of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is a multi-step process that involves the reaction of various chemical intermediates. The most common method for synthesizing 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is through the reaction of benzhydrol and phenylhydrazine with cyanogen bromide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the final product. Other methods for synthesizing 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole include the reaction of benzophenone with hydrazine derivatives and the reaction of benzyl azide with phenylhydrazine.
科学研究应用
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential use as a drug molecule, due to its diverse pharmacological properties. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
CAS 编号 |
58004-74-3 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-benzhydryl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-23-22-20(24-21)18-14-8-3-9-15-18/h1-15,19H |
InChI 键 |
PXLJDIGTTLPNPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)


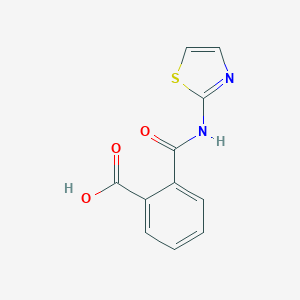
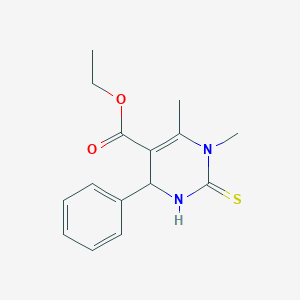
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)

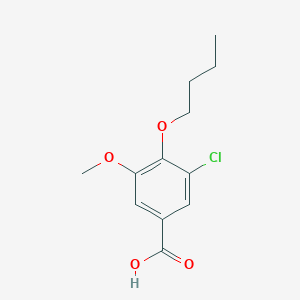
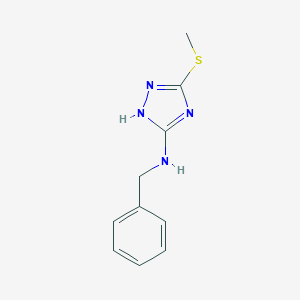
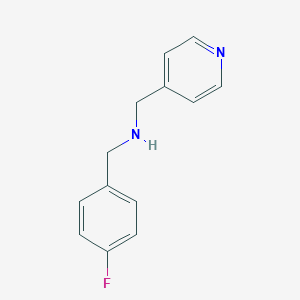
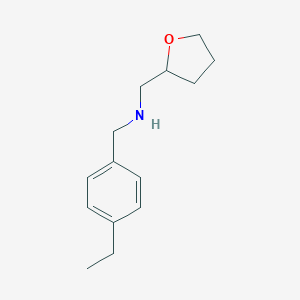
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)